molecular formula C12H21NO B12625975 2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 918522-84-6

2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12625975
CAS No.: 918522-84-6
M. Wt: 195.30 g/mol
InChI Key: PCKJOVKAIWKKCK-UHFFFAOYSA-N
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Description

2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that features a cyclopropyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the formation of the cyclopropyl group followed by its attachment to the oxazole ring. One common method involves the use of cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents . The cyclopropyl group is then introduced to the oxazole ring through a series of substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification and isolation of the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to its reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, influencing biological processes. The oxazole ring may also play a role in binding to specific sites, modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: A simple cycloalkane with a three-membered ring.

    Cyclobutane: A four-membered ring cycloalkane.

    Oxazole: A five-membered ring containing oxygen and nitrogen.

Uniqueness

2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the combination of a cyclopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.

Properties

CAS No.

918522-84-6

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2-(1-butylcyclopropyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C12H21NO/c1-4-5-6-12(7-8-12)10-13-11(2,3)9-14-10/h4-9H2,1-3H3

InChI Key

PCKJOVKAIWKKCK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1)C2=NC(CO2)(C)C

Origin of Product

United States

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